6-FURAN-2-YL-1H-INDAZOLE
Overview
Description
6-(Furan-2-yl)-1H-indazole is a heterocyclic compound that features both a furan ring and an indazole ring. The furan ring is a five-membered aromatic ring with one oxygen atom, while the indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Mechanism of Action
Target of Action
It’s known that indazole derivatives, which include 6-furan-2-yl-1h-indazole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to a variety of biological effects . The interaction often involves the formation of bonds with the target receptors, which can result in changes in the function of these receptors and subsequently lead to the observed biological effects .
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve the targets that the indazole derivatives bind to, and the downstream effects can include a variety of biological responses .
Result of Action
Given the broad-spectrum biological activities of indazole derivatives, it can be inferred that the effects are likely to be diverse, depending on the specific targets and pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-FURAN-2-YL-1H-INDAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-furylhydrazine with ortho-substituted benzaldehydes, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions: 6-(Furan-2-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and indazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction can yield dihydro derivatives .
Scientific Research Applications
6-(Furan-2-yl)-1H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Comparison with Similar Compounds
6-(Furan-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an indazole ring.
6-(Furan-2-yl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an indazole ring.
Uniqueness: 6-(Furan-2-yl)-1H-indazole is unique due to the combination of the furan and indazole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
6-(furan-2-yl)-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-11(14-5-1)8-3-4-9-7-12-13-10(9)6-8/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIYVKCOAHSLAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC3=C(C=C2)C=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696280 | |
Record name | 6-(Furan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-95-4 | |
Record name | 6-(Furan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 885271-95-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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